

Unraveling the Pharmacological Profile of 5-trans U-46619: A Technical Guide

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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B560389

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Introduction

5-trans U-46619, also known as 5,6-trans U-46619, is the trans isomer of the potent and widely studied thromboxane A2 (TXA2) receptor agonist, U-46619. While U-46619 has been extensively characterized and is a staple tool for investigating TXA2 receptor-mediated signaling, its 5-trans counterpart remains significantly less explored. The biological activity of **5-trans U-46619** has been sparsely tested, and a comprehensive pharmacological profile is not yet established in the scientific literature.^[1] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.^[1]

This technical guide provides a detailed overview of the current knowledge on the pharmacological profile of **5-trans U-46619**. Given the limited data available for the 5-trans isomer, this guide also presents a comprehensive profile of its well-characterized cis-isomer, U-46619, to provide a comparative context and a predictive framework for potential biological activities. The guide is intended for researchers, scientists, and drug development professionals working in areas related to prostanoid signaling and pharmacology.

Pharmacological Profile of 5-trans U-46619

The primary reported biological activity of **5-trans U-46619** is the inhibition of microsomal prostaglandin E2 synthase (mPGES).^[2] In one of the few studies where its activity was assessed independently, **5-trans U-46619** was found to be an inhibitor of prostaglandin E synthase, approximately half as potent as the 5-cis version of U-46619.^[1]

Quantitative Data

Due to the limited research on **5-trans U-46619**, a comprehensive quantitative profile is not available. The following table summarizes the known inhibitory activity.

Target	Assay	Species	Value	Reference
Microsomal Prostaglandin E2 Synthase (mPGES)	Inhibition of PGE2 synthesis	Not Specified	Inhibits at 10 µM	[2]
Prostaglandin E Synthase	Inhibition Assay	Not Specified	Approx. half the potency of U- 46619	[1]

Comparative Pharmacological Profile of U-46619 (5-cis Isomer)

In stark contrast to its trans isomer, U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2 and a selective thromboxane A2 (TP) receptor agonist.[\[3\]](#)[\[4\]](#) It is widely used to study the physiological and pathophysiological roles of TXA2, which include platelet aggregation and smooth muscle contraction.[\[3\]](#)

Quantitative Data: U-46619

The following table summarizes key quantitative data for U-46619, highlighting its potent activity at the TP receptor.

Parameter	Species/System	Value	Reference
Receptor Binding			
Kd (High-affinity site)	Human Platelets	0.041 ± 0.009 µM	
Bmax (High-affinity site)	Human Platelets	1,166 ± 310 sites/platelet	
Kd (Low-affinity site)	Human Platelets	1.46 ± 0.47 µM	
Kd	Cultured Rat Vascular Smooth Muscle Cells (WKY)	15.5 ± 2.6 nM	[5]
Kd (High-affinity site)	Cultured Rat Vascular Smooth Muscle Cells (SHR)	2.3 ± 0.6 nM	[5]
Kd (Low-affinity site)	Cultured Rat Vascular Smooth Muscle Cells (SHR)	1.4 ± 0.5 µM	[5]
Functional Activity			
EC50 (Platelet Shape Change)	Human Platelets	0.035 µM	
EC50 (Myosin Light-Chain Phosphorylation)	Human Platelets	0.057 µM	
EC50 (Serotonin Release)	Human Platelets	0.54 ± 0.13 µM	
EC50 (Fibrinogen Receptor Exposure)	Human Platelets	0.53 ± 0.21 µM	
EC50 (Platelet Aggregation)	Human Platelets	1.31 ± 0.34 µM	
EC50 (Platelet Shape Change)	Rabbit Platelets	0.013 µM	

EC50 (Platelet
Aggregation)

Rabbit Platelets

0.58 μ M

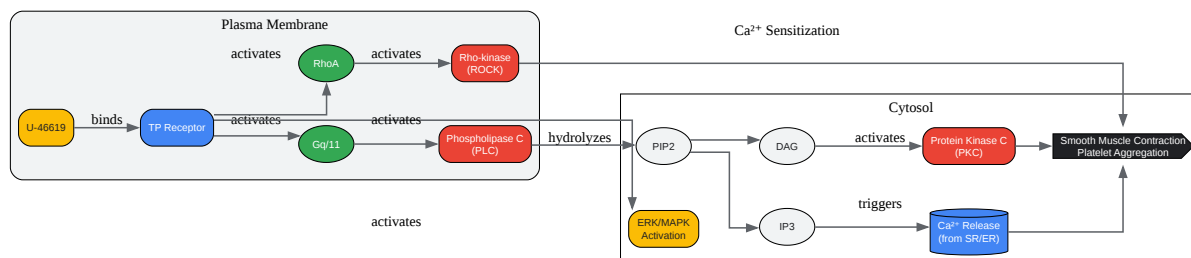
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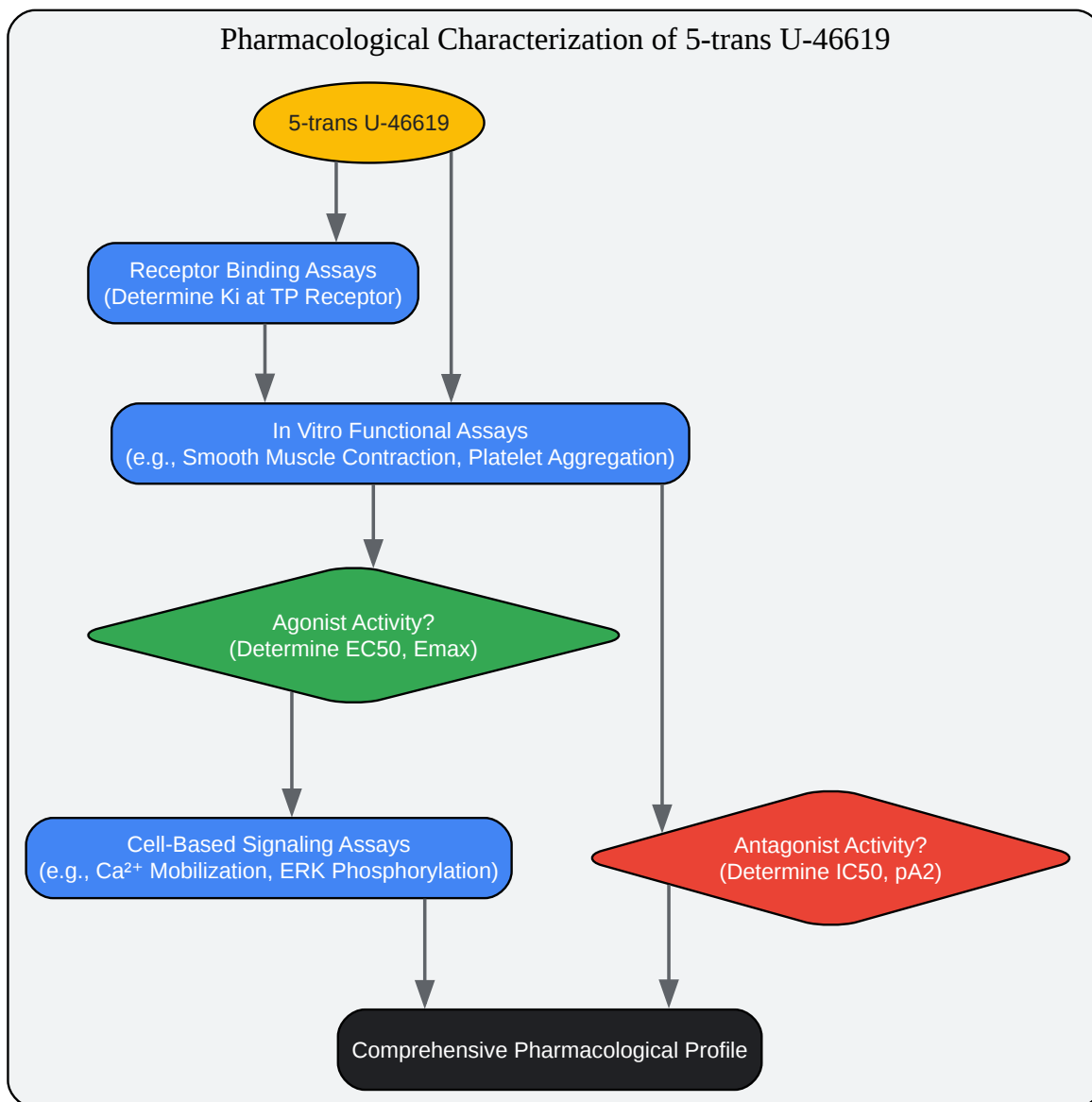
Signaling Pathways of U-46619 (and by extension, potentially 5-trans U-46619)

U-46619, through its agonism at the G-protein coupled TP receptor, activates several downstream signaling cascades. The primary pathway involves the coupling to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}). The subsequent increase in intracellular Ca^{2+} and the activation of protein kinase C (PKC) by DAG are critical for many of the physiological responses to U-46619, such as smooth muscle contraction and platelet aggregation.

Furthermore, U-46619 has been shown to activate the Rho/Rho-kinase (ROCK) pathway, which contributes to calcium sensitization of the contractile machinery in smooth muscle. Activation of extracellular signal-regulated kinases (ERK-1 and ERK-2) in HEK 293 cells expressing $\text{TP}\alpha$ and $\text{TP}\beta$ receptors has also been demonstrated.

Signaling Pathway Diagram





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